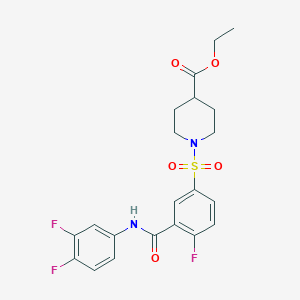

Ethyl 1-((3-((3,4-difluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

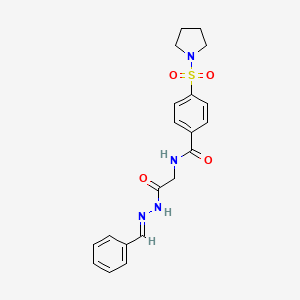

The compound Ethyl 1-((3-((3,4-difluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-4-carboxylate is a complex molecule that likely exhibits a range of interactions due to its multiple functional groups. While the specific compound is not directly discussed in the provided papers, similar compounds with substituted pyridines and piperidine moieties are mentioned, which can give insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can include salicylaldehyde, diethyl malonate, and piperidine, as seen in the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate . This suggests that the synthesis of this compound might also involve a multi-step reaction, potentially utilizing similar starting materials or reagents to introduce the sulfonyl and carbamoyl functional groups.

Molecular Structure Analysis

The molecular structure of compounds with substituted pyridines and piperidine rings often exhibit planar or nearly planar conformations, as seen in the crystal structures of the compounds discussed in the papers . These planar structures facilitate various intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which are likely to be present in the this compound molecule as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the presence of fluorine atoms and a sulfonyl group suggests that the compound is likely to have a significant dipole moment, affecting its solubility and interaction with solvents . The crystal structure and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, will influence its melting point, boiling point, and stability .

Scientific Research Applications

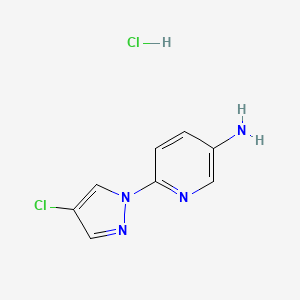

Antibacterial and Anticancer Agents

Antibacterial Properties : Certain derivatives of piperidine and fluoro-substituted compounds have been synthesized and evaluated for their antibacterial properties. For instance, 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been studied for their potent antibacterial effects (Miyamoto et al., 1987). This suggests that structurally related compounds might also exhibit antibacterial activity, providing a foundation for developing new antibiotics.

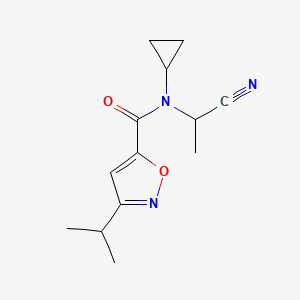

Anticancer Potential : Piperidine-4-carboxylic acid ethyl ester derivatives have been synthesized and evaluated as promising anticancer agents. For example, certain derivatives have demonstrated strong anticancer activity relative to doxorubicin, a reference drug, indicating their potential as novel anticancer therapeutics (Rehman et al., 2018).

Chemical Synthesis and Reactivity

Synthetic Routes : Research has focused on the synthesis of complex molecules involving piperidine structures and fluorinated phenyl groups. For instance, the synthesis of fluorinated dienophiles and [4+2] cycloadducts using fluorinated ethene derivatives indicates the chemical versatility and potential for creating novel compounds with specific properties (Crowley et al., 1996).

Fluorescent Sensors : Heteroatom-containing organic fluorophores derived from piperidine and related structures have been developed to act as fluorescent pH sensors. These compounds demonstrate how modifications in the chemical structure can lead to materials with specific sensing capabilities, useful in various analytical and diagnostic applications (Yang et al., 2013).

Future Directions

properties

IUPAC Name |

ethyl 1-[3-[(3,4-difluorophenyl)carbamoyl]-4-fluorophenyl]sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5S/c1-2-31-21(28)13-7-9-26(10-8-13)32(29,30)15-4-6-17(22)16(12-15)20(27)25-14-3-5-18(23)19(24)11-14/h3-6,11-13H,2,7-10H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONYPYOUQOYTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)

![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)

![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)

![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)